D-mannose-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |

InChI Key |

GZCGUPFRVQAUEE-TUWMFXLCSA-N |

Isomeric SMILES |

[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-mannose-d7 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannose-d7, a deuterated isotopologue of the naturally occurring monosaccharide D-mannose. This document details its chemical structure, properties, and the methodologies for its synthesis, compiled for professionals in research and drug development.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of D-mannose where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of D-mannose in biological samples. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous, unlabeled D-mannose without altering its fundamental chemical properties.

Chemical Structure and Properties

The precise location of the seven deuterium atoms is crucial for the application of this compound. Based on synthetic methodologies, a common isotopologue is D-Mannose-1,2,3,4,5,6,6-d7 .

Chemical Structure

The chemical structure of this compound is identical to that of D-mannose, with the exception of the isotopic substitution of hydrogen with deuterium. In its cyclic pyranose form, the structure is as follows:

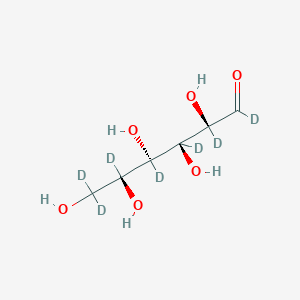

Caption: Chemical structure of α-D-Mannopyranose-d7.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅D₇O₆ | Inferred from deuterated fructose isomer[1] |

| Molecular Weight | 187.19 g/mol | Calculated based on isotopic composition |

| Exact Mass | 187.1059 g/mol | Calculated based on isotopic composition |

| Isotopic Purity | Typically >98% | General standard for commercially available isotopologues |

| Appearance | White to off-white solid | General property of mannose |

| Solubility | Soluble in water | General property of mannose |

Experimental Protocols

The synthesis of this compound can be achieved through biocatalytic methods, which offer high specificity and yield. The following is a detailed methodology based on published literature.[2]

Biocatalytic Synthesis of this compound

This protocol outlines a potential biocatalytic route for the synthesis of this compound.

Objective: To synthesize this compound from a suitable deuterated precursor using an enzymatic reaction.

Materials:

-

Deuterated starting material (e.g., a deuterated hexose precursor)

-

Appropriate isomerase or epimerase enzyme

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Reaction vessel

-

Incubator/shaker

-

Purification system (e.g., HPLC with a suitable column)

-

Lyophilizer

-

Analytical instruments for characterization (NMR, Mass Spectrometer)

Procedure:

-

Substrate Preparation: Dissolve the deuterated starting material in the buffer solution to a final concentration suitable for the enzyme kinetics.

-

Enzyme Reaction: Add the isomerase or epimerase to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme, typically with gentle agitation. Monitor the reaction progress over time using techniques like TLC or a small-scale analytical HPLC.

-

Reaction Quenching: Once the reaction has reached completion or equilibrium, quench the reaction by denaturing the enzyme, for example, by heating or adding a quenching agent.

-

Purification: Purify the this compound from the reaction mixture. This is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of column and mobile phase will depend on the specific properties of the product and remaining starting material.

-

Desalting and Lyophilization: The purified fractions containing this compound are collected, desalted if necessary, and then lyophilized to obtain the final product as a solid.

-

Characterization: Confirm the identity, purity, and isotopic enrichment of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: General workflow for the biocatalytic synthesis of this compound.

Applications in Research and Drug Development

This compound is a powerful tool for:

-

Metabolic Flux Analysis: Tracing the metabolic fate of D-mannose in various biological systems.

-

Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of D-mannose-based therapeutics.

-

Internal Standard: Serving as a highly accurate internal standard for the quantification of endogenous D-mannose by isotope dilution mass spectrometry. This is critical in the study of diseases where D-mannose levels are altered, such as congenital disorders of glycosylation.

Conclusion

This compound is an essential research tool for scientists and drug development professionals. Its synthesis via biocatalytic methods provides a reliable source of this labeled compound. The well-defined chemical structure and physical properties of this compound enable its use in a wide range of applications, from fundamental metabolic studies to the development of novel therapeutics. The detailed experimental protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory.

References

D-Mannose-d7: A Technical Guide to its Physical and Chemical Properties for Researchers

For researchers, scientists, and drug development professionals, understanding the precise physical and chemical characteristics of isotopically labeled compounds like D-mannose-d7 is paramount for accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, D-mannose, and outlines the expected theoretical differences and the analytical methods required for verification.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of D-Mannose and this compound

| Property | D-Mannose | This compound (Predicted/Theoretical) | Source |

| Molecular Formula | C₆H₁₂O₆ | C₆H₅D₇O₆ | - |

| Molecular Weight | 180.16 g/mol | 187.20 g/mol | [1][2] |

| Appearance | White crystalline powder | White crystalline powder | [3][4] |

| Melting Point | 133-140 °C | Expected to be similar to D-Mannose | [1][5] |

| Boiling Point | ~410.8 °C | Expected to be similar to D-Mannose | [1] |

| Solubility in Water | Soluble | Expected to be similar to D-Mannose | [4][6] |

| Optical Rotation | +13.3° to +14.3° | Expected to be similar to D-Mannose | [1] |

Experimental Protocols for Characterization

The definitive characterization of this compound requires specific analytical techniques to confirm its identity, isotopic purity, and chemical purity. The following are detailed methodologies for key experiments.

Mass Spectrometry for Molecular Weight and Isotopic Purity Determination

Objective: To confirm the molecular weight of this compound and determine the degree of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Analysis:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound (187.20 g/mol ).

-

Analyze the isotopic distribution of the molecular ion peak to quantify the percentage of this compound and identify the presence of other isotopologues (d1 to d6).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Localization

Objective: To confirm the chemical structure of the mannose backbone and to determine the specific positions of the deuterium atoms.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the seven deuterated positions will confirm the isotopic labeling.

-

²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms. The chemical shifts will indicate their positions in the molecule.[7][8][9]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to D-mannose.

-

Signaling Pathways and Biological Relevance

D-mannose is known to be involved in several key biological pathways. As an isotopologue, this compound is expected to follow the same metabolic and signaling routes, making it a valuable tool for metabolic flux analysis and tracer studies.

D-Mannose Metabolism and its Role in Glycosylation

D-mannose plays a crucial role in the glycosylation of proteins and lipids. Once transported into the cell, it is phosphorylated to mannose-6-phosphate, which can then be converted to other activated sugar donors for incorporation into glycans.

Caption: Metabolic fate of this compound.

PI3K/Akt/mTOR Signaling Pathway in Hepatocyte Lipid Metabolism

Recent studies have shown that D-mannose can regulate hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway, suggesting a therapeutic potential in conditions like alcoholic liver disease.[10]

Caption: this compound and the PI3K/Akt/mTOR pathway.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to ensure the identity, purity, and stability of this compound for research applications.

References

- 1. D-Mannose, 99%+ (3458-28-4) - D-Mannose, 99%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]

- 3. kebnutra.com [kebnutra.com]

- 4. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]

- 5. You are being redirected... [bio-world.com]

- 6. duchefa-biochemie.com [duchefa-biochemie.com]

- 7. Deuterium NMR as a structural probe for micelle-associated carbohydrates: D-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium nuclear magnetic resonance spectroscopy and stable carbon isotope ratio analysis/mass spectrometry of certain monofloral honeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Mannose-d7 in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian metabolism, primarily serving as a precursor for the biosynthesis of glycoproteins and glycolipids.[1][2][3] Its metabolic fate is intricately regulated, with significant implications for cellular function, disease pathology, and therapeutic interventions. The use of stable isotope-labeled analogs, such as D-mannose-d7, provides a powerful tool for tracing its metabolic pathways and quantifying its flux through various cellular processes. This technical guide offers a comprehensive overview of the metabolic fate of this compound in mammalian cells, detailing the key enzymatic steps, analytical methodologies for its tracing, and quantitative insights into its distribution.

Metabolic Pathways of D-Mannose

The metabolic journey of D-mannose begins with its transport into the cell, followed by a critical phosphorylation step that directs it towards one of two major pathways: catabolism via glycolysis or anabolic incorporation into glycoconjugates.

Cellular Uptake and Phosphorylation

Exogenous D-mannose is transported into mammalian cells through facilitated diffusion, utilizing hexose transporters of the SLC2A group (GLUTs).[4] While glucose can compete for these transporters, D-mannose also appears to utilize specific transporters that are less sensitive to glucose inhibition.[2] Once inside the cell, hexokinase (HK) phosphorylates D-mannose to D-mannose-6-phosphate (Man-6-P).[4] This initial step is crucial as Man-6-P is the central hub from which the subsequent metabolic fates of D-mannose diverge.

dot

Caption: Cellular uptake and initial phosphorylation of this compound.

The Bifurcation Point: Glycolysis vs. Glycosylation

Man-6-P stands at a critical metabolic crossroads, where its fate is determined by the relative activities of two key enzymes: Phosphomannose Isomerase (PMI) and Phosphomannomutase 2 (PMM2).

-

Catabolic Pathway (Glycolysis): Phosphomannose Isomerase (PMI) reversibly isomerizes Man-6-P to fructose-6-phosphate (Fru-6-P).[4] Fru-6-P is a key intermediate in the glycolytic pathway, and its formation commits the mannose carbon skeleton to energy production. In most mammalian cells, the majority of intracellular mannose (estimated at 95-98%) is directed down this catabolic route.[4] The reversible nature of the PMI-catalyzed reaction is significant. When tracing with deuterated mannose in the presence of D2O, deuterium can be incorporated at the C-2 position of fructose-6-phosphate, which can then be converted back to Man-6-P, providing a means to quantify this metabolic detour.

-

Anabolic Pathway (Glycosylation): Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P).[4] This is the committed step for the incorporation of mannose into various glycoconjugates. Man-1-P is subsequently activated to GDP-mannose, the primary donor for N-glycosylation, O-glycosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[4]

dot

Caption: Branch point of this compound-6-Phosphate metabolism.

Tracing the Fate of this compound

The seven deuterium atoms on this compound serve as a stable isotopic label, allowing for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry. The retention or loss of these deuterium atoms provides valuable information about the enzymatic reactions that have occurred.

-

In the Glycolytic Pathway: The isomerization of Man-6-P-d7 to Fru-6-P by PMI involves the removal of a proton from C2. In the context of this compound, this would result in the loss of a deuterium atom, leading to the formation of Fru-6-P-d6. Subsequent glycolytic intermediates would retain these six deuterium atoms.

-

In the Glycosylation Pathway: The conversion of Man-6-P-d7 to Man-1-P-d7 by PMM2 and its subsequent activation to GDP-mannose-d7 retains all seven deuterium atoms. Therefore, mannose residues incorporated into glycoproteins and glycolipids will exhibit a mass shift corresponding to the presence of seven deuterium atoms.

Quantitative Analysis of this compound Metabolism

The relative abundance of this compound and its deuterated metabolites can be quantified using mass spectrometry-based techniques, providing insights into the metabolic flux through the different pathways.

| Parameter | Method | Typical Finding in Mammalian Cells | Reference |

| Cellular Uptake Rate | Isotope tracing with labeled mannose | 6.5 - 23.0 nmol/hr/mg protein | [4] |

| Catabolism vs. Glycosylation | [2-3H]-Mannose tracing | 95-98% catabolized via MPI, ~2% used for N-glycosylation | [4] |

| Contribution to N-glycans | Stable isotope labeling with 13C-mannose | Exogenous mannose can contribute up to 50% of mannose in N-glycans | [5] |

| Plasma Mannose Concentration | Mass Spectrometry | ~50 µM in human plasma | [4] |

Experimental Protocols

Mammalian Cell Culture with this compound

Objective: To label mammalian cells with this compound for metabolic tracing studies.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Culture mammalian cells to the desired confluency (typically 70-80%) in standard complete culture medium.

-

Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 1 mM). The concentration may need to be optimized depending on the cell line and experimental goals.

-

Aspirate the standard culture medium from the cells and wash once with sterile PBS.

-

Add the this compound labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, proceed with cell harvesting and metabolite extraction.

dot

References

- 1. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose - Wikipedia [en.wikipedia.org]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Deuterated Monosaccharides in Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the applications of deuterated monosaccharides in various research fields. By replacing hydrogen atoms with their stable isotope, deuterium, these modified sugars serve as powerful tools for elucidating metabolic pathways, simplifying complex structural analyses, and enhancing the therapeutic properties of drugs.

Core Applications of Deuterated Monosaccharides

Deuterium labeling of monosaccharides is a versatile strategy employed across multiple scientific disciplines. The key advantage lies in the mass difference between hydrogen and deuterium, which, while chemically subtle, induces measurable effects that can be exploited experimentally. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to the Deuterium Kinetic Isotope Effect (DKIE) , where reactions involving the cleavage of a C-D bond proceed more slowly. This effect, along with the utility of deuterium as a stable isotopic tracer, underpins its primary applications.

Key application areas include:

-

Metabolic Research: Tracing the fate of monosaccharides through complex metabolic networks and non-invasively imaging metabolic activity in vivo.

-

Structural Analysis: Simplifying Nuclear Magnetic Resonance (NMR) spectra and serving as internal standards in Mass Spectrometry (MS).

-

Drug Development: Improving the pharmacokinetic profiles of drugs by slowing their metabolic degradation.

Applications in Metabolic Research

Deuterated monosaccharides, particularly deuterated glucose, are invaluable probes for studying cellular metabolism in both health and disease.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular biochemical reactions. While traditional MFA often uses ¹³C-labeled substrates, deuterium labeling offers complementary insights, especially for studying NADPH metabolism. By introducing a deuterated monosaccharide into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using MS and NMR. The resulting labeling patterns reveal the relative contributions of different metabolic pathways to the production of a specific metabolite, allowing for the calculation of intracellular fluxes.

For example, isotope tracing with deuterium-labeled substrates can demonstrate metabolic flux compensation through parallel pathways when a primary pathway is impaired.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method for non-invasively mapping metabolism in three dimensions. The technique involves administering a deuterium-labeled substrate, most commonly [6,6'-²H₂]-D-glucose, and then detecting the signal from the deuterated substrate and its metabolic products (e.g., lactate, glutamate, glutamine) in vivo using ²H-MR spectroscopy.

Given the very low natural abundance of deuterium (0.015%), there is minimal background signal, allowing for clear detection of the labeled compounds. DMI is gaining traction in oncology research for diagnosing tumors, monitoring treatment response, and discovering new therapeutic targets by visualizing metabolic reprogramming in cancer cells, such as the Warburg effect.

Caption: Workflow for a typical Deuterium Metabolic Imaging (DMI) study.

Tracing Metabolic Pathways

Deuterated monosaccharides are excellent tracers for elucidating the fate of carbons through metabolic networks. For example, using specifically labeled glucose, such as (6-¹³C, 1, 6, 6-²H₃)glucose, allows for the simultaneous tracking of different parts of the molecule. This can help distinguish between pathways like glycolysis and the pentose phosphate pathway (PPP).

However, researchers must be aware of potential complications, such as the metabolic loss of deuterium through exchange reactions. For instance, deuterium at the C1 position of glucose can be selectively lost in a reaction catalyzed by phosphomannose isomerase. Failure to account for such exchanges can lead to incorrect interpretations of metabolic fluxes. Perdeuteration (deuterating all possible positions) has also been shown to slow the overall rate of glycolysis, a kinetic isotope effect that must be considered when interpreting results.

Applications in Structural Analysis

The substitution of hydrogen with deuterium also provides significant advantages in the structural elucidation of carbohydrates and glycoconjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure and conformation of carbohydrates. However, the ¹H NMR spectra of complex carbohydrates are often crowded due to severe signal overlap, making interpretation difficult. Selective deuterium labeling simplifies ¹H NMR spectra by replacing proton signals with deuterium signals, which are not detected in ¹H NMR. This spectral simplification provides clearer data for conformational analysis, which is particularly useful for studying carbohydrates bound to proteins. Deuterium isotope effects can also induce small but measurable shifts in ¹³C NMR spectra, providing additional data for assigning the spectra of nitrogen-containing saccharides.

Mass Spectrometry (MS)

In mass spectrometry, deuterated monosaccharides are frequently used as internal standards for the accurate quantification of their non-deuterated counterparts in biological samples. Because they are chemically identical to the analyte, they co-elute during chromatography and have similar ionization efficiencies, but are distinguishable by their mass difference. This allows for correction of sample loss during preparation and variations in instrument response. Additionally, specific fragmentation patterns of deuterated monosaccharides in MS can be used to determine the site and extent of deuterium labeling, which is crucial for metabolic studies.

Applications in Drug Development

The kinetic isotope effect (KIE) is the foundation for the use of deuterated monosaccharides and other deuterated compounds in drug development. By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed significantly.

The Kinetic Isotope Effect (KIE)

The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. Many drugs are cleared from the body by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. Replacing this "metabolically vulnerable" C-H bond with a C-D bond can slow down this enzymatic reaction. This is known as the primary kinetic isotope effect and can result in a significantly lower rate of metabolism.

Caption: The Kinetic Isotope Effect (KIE) slows enzymatic drug metabolism.

Improved Pharmacokinetic Profiles

Slowing the rate of metabolism can lead to several therapeutic benefits:

-

Increased Drug Half-Life: The drug remains in the body for a longer period, potentially reducing dosing frequency.

-

Increased Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can decrease its formation, improving the drug's safety profile.

-

More Consistent Plasma Concentrations: A slower clearance rate can lead to less fluctuation in drug levels between doses.

This strategy has led to the development and FDA approval of deuterated drugs. A notable example is deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. The deuteration significantly extends the drug's half-life, allowing for a lower and less frequent dosing schedule compared to the original drug.

Data Summary

Table 1: Examples of Deuterated Monosaccharides and Their Applications

| Deuterated Monosaccharide | Application Area | Specific Use | Reference(s) |

| [6,6'-²H₂]-D-Glucose | Metabolic Imaging | Substrate for DMI to map glycolysis and TCA cycle activity in tumors and the brain. | ,, |

| [U-²H₇]-D-Glucose | Metabolic Research | Studied in perfused hearts to investigate the kinetic isotope effect on glycolysis. | |

| 2-deutero-D-glucose | Metabolic Research | Molecular probe to study interference with glucose and mannose metabolism using MS. | |

| 6-deutero-D-glucose | Synthesis | Intermediate in the synthesis of more complex deuterated monosaccharides. | |

| (6-¹³C, 1,6,6-²H₃)glucose | Metabolic Pathway Tracing | Used to quantify pentose phosphate pathway (PPP) activity via ²H NMR. |

Experimental Protocols

Protocol 1: General Method for Metabolic Labeling with [6,6'-²H₂]-D-Glucose for DMI

This protocol is a generalized summary based on common practices in DMI studies.

-

Subject Preparation: The subject (animal model or human patient) is typically fasted for a period (e.g., 4-6 hours) to lower endogenous glucose levels.

-

Tracer Administration: [6,6'-²H₂]-D-glucose is administered either orally as a drink or via intravenous (IV) infusion. A typical dose ranges from 0.5 to 2.0 g/kg body weight.

-

Metabolization Period: The subject rests for a period (typically 30-60 minutes) to allow for the uptake and metabolism of the deuterated glucose into downstream products like lactate and glutamate/glutamine (Glx). This can be done outside the scanner for steady-state measurements or inside for dynamic scans.

-

MR Data Acquisition: The subject is placed in an MR scanner equipped with a deuterium-capable coil. A 3D MR spectroscopic imaging (MRSI) sequence is used to acquire the ²H signal from the tissue of interest (e.g., brain, tumor).

-

Data Processing: The raw MRSI data is processed, which includes spectral fitting to quantify the signal intensity of each deuterated metabolite (glucose, lactate, Glx) at each spatial location (voxel).

-

Image Generation: The quantified metabolite levels are used to generate 3D metabolic maps, visualizing the spatial distribution of glucose uptake and glycolysis.

Protocol 2: Synthesis of 6-deutero-D-glucose

This protocol is based on the chemical synthesis method described by Szafranski et al. (2015).

-

Protection: Start with a mixture of α and β anomers of benzyl D-glucopyranoside. Protect the primary alcohol at the C6 position with a silyl ether group (e.g., TBDMS). Then, protect the remaining hydroxyl groups at C2, C3, and C4 via benzylation using benzyl bromide (BnBr) and sodium hydride (NaH).

-

Deprotection: Selectively remove the silyl protecting group from the C6 position to yield benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside.

-

Oxidation: Oxidize the primary alcohol at C6 to an aldehyde using a Swern oxidation.

-

Reduction with Deuterium: Reduce the newly formed aldehyde using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the C6 position.

-

Final Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the final product, 6-deutero-D-glucose.

-

Purification and Characterization: Purify the product using appropriate chromatographic techniques and confirm its structure and deuterium incorporation via NMR and MS.

Caption: General workflow for Metabolic Flux Analysis (MFA).

D-Mannose-d7 as a Non-Radioactive Metabolic Tracer: A Technical Guide

Introduction

Metabolic flux analysis is a critical tool for understanding cellular physiology and pathophysiology. For decades, radioactive isotopes like tritium (³H) have been the gold standard for tracing the metabolic fate of molecules such as D-mannose.[1] While effective, the use of radioactive tracers poses safety risks and requires specialized laboratory infrastructure. The advent of stable isotope labeling, coupled with high-resolution mass spectrometry, offers a safer and equally powerful alternative.[2] This guide provides a technical overview of D-mannose-d7, a deuterated variant of D-mannose, as a non-radioactive metabolic tracer for researchers, scientists, and drug development professionals. We will cover its synthesis, experimental application, data analysis, and its utility in elucidating key metabolic and signaling pathways.

Core Principles of this compound Tracing

D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and cellular metabolism.[3] It is transported into cells and phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P).[1] From this branch point, Man-6-P can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis and the pentose phosphate pathway (PPP), or be converted to mannose-1-phosphate by phosphomannomutase (PMM2) for the synthesis of nucleotide sugars (GDP-mannose) used in glycosylation.[4]

By replacing hydrogen atoms with deuterium (a stable, heavy isotope of hydrogen), this compound becomes a "heavy" tracer. When cells are cultured in media containing this compound, the deuterated mannose is taken up and metabolized. The deuterium labels are incorporated into downstream metabolites, increasing their mass. These mass shifts can be precisely detected and quantified using mass spectrometry, allowing researchers to trace the flux of mannose through various metabolic pathways without the need for radioactivity.[5]

Synthesis of this compound

The synthesis of specifically deuterated D-mannose provides the necessary tracer for these studies. A common approach involves the chemical modification of D-mannose derivatives. For example, 6-deutero-d-mannose (a D-mannose-d1) can be synthesized from benzyl α-d-mannopyranoside. The process involves protecting the hydroxyl groups, followed by Swern oxidation of the primary hydroxyl group at the C-6 position to form an aldehyde. This aldehyde is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium label at the C-6 position. Subsequent deprotection yields the final deuterated mannose product.[5] A similar multi-step chemical synthesis can be employed to produce D-mannose with deuterium at other positions, or as a fully perdeuterated molecule (this compound).

Data Presentation: Quantitative Analysis of Mannose Metabolism

The following tables summarize quantitative data from stable isotope tracing experiments using 13C-labeled mannose, which illustrates the type of data that can be obtained using this compound. These experiments quantify the uptake of mannose and glucose and their respective contributions to N-glycans in various human fibroblast cell lines.[6]

Table 1: Uptake Rates of Exogenous Glucose and Mannose [6]

| Cell Line | Glucose Uptake (nmol/mg protein/h) | Mannose Uptake (nmol/mg protein/h) |

| Control Fibroblasts | 1500 - 2200 | 9.4 - 22 |

| MPI-deficient (CDG-Ib) | 1600 - 2300 | 10 - 23 |

| PMM2-deficient (CDG-Ia) | 1500 - 2100 | 9.0 - 21 |

Data represent the range of uptake rates measured. This demonstrates that glucose is taken up at a much higher rate than mannose.

Table 2: Contribution of Exogenous Monosaccharides to N-Glycan Synthesis [6]

| Cell Line | Glucose Contribution to N-Glycans (nmol/mg protein/h) | Mannose Contribution to N-Glycans (nmol/mg protein/h) |

| Control Fibroblasts | 0.1 - 0.4 | 0.1 - 0.2 |

| MPI-deficient (CDG-Ib) | ~0 | 0.1 - 0.2 |

| PMM2-deficient (CDG-Ia) | 0.1 - 0.3 | 0.01 - 0.03 |

This table shows the flux of mannose and glucose into the N-glycosylation pathway. In MPI-deficient cells, the contribution from glucose is nearly abolished.

Table 3: Efficiency of Monosaccharide Incorporation into N-Glycans [6]

| Cell Line | Glucose Incorporation Efficiency (%) | Mannose Incorporation Efficiency (%) |

| Control Fibroblasts | 0.01 - 0.03 | 1.0 - 2.0 |

| MPI-deficient (CDG-Ib) | ~0 | 1.0 - 2.0 |

| PMM2-deficient (CDG-Ia) | 0.01 - 0.02 | 0.1 - 0.2 |

Efficiency is calculated as the percentage of the uptaken monosaccharide that is incorporated into N-glycans. Mannose is incorporated much more efficiently than glucose.

Experimental Protocols

The following is a representative protocol for a this compound metabolic tracing experiment in cultured mammalian cells, synthesized from established stable isotope tracing methodologies.[6][7][8]

Cell Culture and Media Preparation

-

Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 75% confluency at the time of the experiment. Culture in standard DMEM with 10% fetal bovine serum (FBS).

-

Tracer Media Preparation: Prepare glucose-free DMEM. Supplement this basal medium with 10% dialyzed FBS (to remove endogenous, unlabeled monosaccharides). Add the stable isotope tracer and other necessary nutrients. For example:

-

Labeling Condition: 11 mM D-glucose, 2 mM L-glutamine, and 100 µM this compound.

-

Control Condition: 11 mM D-glucose, 2 mM L-glutamine, and 100 µM unlabeled D-mannose.

-

Metabolic Labeling

-

Pre-incubation Wash: When cells reach ~75% confluency, aspirate the growth medium. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Labeling: Add 2 mL of the prepared tracer medium (or control medium) to each well.

-

Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for a designated period. The incubation time will vary depending on the pathway of interest. For N-glycan synthesis, a 24-hour incubation is often sufficient to achieve isotopic steady state.[6] For faster pathways like glycolysis, shorter time points (e.g., 15, 30, 60 minutes) can be used to measure flux dynamics.[2]

Metabolite Extraction

-

Quenching and Washing: To halt metabolic activity, quickly aspirate the labeling medium and place the 6-well plate on dry ice. Wash the cells twice with 1 mL of ice-cold PBS.

-

Extraction: Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS/MS) system. Separation can be achieved using a column designed for polar metabolites, such as a SUPELCOGEL Pb column.[9]

-

Mobile Phase: HPLC-grade water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80°C.

-

-

Mass Spectrometry Detection: Perform mass analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.[10]

-

Quantification: Use selected reaction monitoring (SRM) to quantify the different isotopologues of mannose and its downstream metabolites. For D-mannose, the precursor-to-product ion transition would be adjusted based on the number of deuterium labels (e.g., m/z 186 → 92 for a this compound, compared to m/z 179 → 59 for unlabeled mannose).[10]

Visualization of Pathways and Workflows

Metabolic Pathways of D-Mannose

The following diagram illustrates the central metabolic fates of D-mannose after entering the cell.

Caption: Intracellular metabolic pathways of this compound.

Experimental Workflow for this compound Tracing

This diagram outlines the key steps in a typical stable isotope tracing experiment.

Caption: Experimental workflow for this compound metabolic tracing.

D-Mannose Regulation of the PI3K/Akt/mTOR Signaling Pathway

D-mannose has been shown to regulate hepatocyte lipid metabolism and ameliorate alcoholic steatosis by activating the PI3K/Akt/mTOR signaling pathway.[11]

Caption: D-mannose activates the PI3K/Akt/mTOR pathway.

D-Mannose Regulation of T-cell Differentiation

D-mannose can induce the generation of regulatory T cells (Tregs) by enhancing TGF-β signaling.[12]

Caption: D-mannose promotes Treg differentiation via TGF-β.

Conclusion

This compound is a powerful, non-radioactive tracer for elucidating the complex roles of mannose in cellular metabolism and signaling. By leveraging the precision of mass spectrometry, researchers can safely and accurately quantify the flux of mannose into glycosylation, glycolysis, and other interconnected pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting stable isotope tracing studies with this compound, empowering researchers to uncover novel insights into disease mechanisms and identify new therapeutic targets.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with D-mannose-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using D-mannose-d7, a powerful technique for elucidating the dynamics of glycoprotein metabolism, turnover, and function. This deuterated analog of D-mannose serves as a metabolic tracer, enabling the precise tracking and quantification of mannose incorporation into glycoproteins through mass spectrometry.

Introduction to D-mannose Metabolism and Glycosylation

D-mannose is a C-2 epimer of glucose and a critical monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1] Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a vital post-translational modification that influences protein folding, stability, trafficking, and function.[2]

Exogenous mannose is transported into the cell and phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P).[3][4] Man-6-P stands at a critical metabolic juncture, where it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, leading to the synthesis of GDP-mannose, the primary donor for N-linked glycosylation.[3][4] By replacing standard D-mannose with this compound in cell culture media, researchers can introduce a stable isotopic label into the N-glycosylation pathway, allowing for the differentiation and quantification of newly synthesized glycoproteins.

Quantitative Data on D-mannose Incorporation

The efficiency of exogenous mannose incorporation into glycoproteins can vary depending on cell type and culture conditions. The following tables summarize key quantitative parameters relevant to stable isotope labeling experiments with mannose.

Table 1: Contribution of Exogenous Mannose to N-Glycans

| Cell Type | Exogenous Mannose Concentration | Contribution to N-Glycan Mannose | Reference |

| Normal Human Fibroblasts | 50 µM | ~10-45% | [5] |

| MPI-deficient CDG Fibroblasts | 50 µM | 80% | [5] |

Table 2: Theoretical Mass Shift of this compound

| Isotope | Chemical Formula | Molecular Weight (Da) | Mass Shift (Da) |

| D-mannose | C₆H₁₂O₆ | 180.156 | 0 |

| This compound | C₆H₅D₇O₆ | 187.199 | +7.043 |

Note: The actual observed mass shift in a mass spectrometer may vary slightly due to instrumentation and calibration.

Experimental Protocols

This section outlines a general workflow for a stable isotope labeling experiment using this compound to study glycoprotein turnover.

Metabolic Labeling of Cells with this compound

-

Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare a "heavy" labeling medium by supplementing glucose-free and mannose-free DMEM with dialyzed fetal bovine serum (10%), desired concentrations of glucose and "heavy" this compound. A typical starting concentration for this compound is 50 µM. Prepare a corresponding "light" medium with unlabeled D-mannose.

-

Labeling: Aspirate the standard growth medium from the cells and wash once with sterile PBS. Add the prepared "heavy" or "light" labeling medium to the cells.

-

Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of this compound into newly synthesized glycoproteins. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

Protein Extraction and Digestion

-

Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by incubating with dithiothreitol (DTT) at 56°C for 30 minutes. Subsequently, alkylate the free thiols with iodoacetamide at room temperature in the dark for 30 minutes.

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate overnight at 37°C.

Enrichment of Glycopeptides (Optional but Recommended)

Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is often necessary.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a common method for enriching glycopeptides based on the hydrophilicity of the glycan moieties.

-

Lectin Affinity Chromatography: Lectins are proteins that bind specifically to certain carbohydrate structures. A lectin column (e.g., Concanavalin A for high-mannose glycans) can be used to capture and enrich glycopeptides.

Mass Spectrometry Analysis

-

LC-MS/MS Analysis: Analyze the resulting peptide (or glycopeptide) mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" isotopic pairs. The mass shift of +7.043 Da per incorporated this compound will be used to identify the labeled peptides.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound labeling experiments.

Caption: Metabolic pathway of this compound incorporation into the N-glycosylation pathway.

Caption: Overview of the N-linked glycosylation pathway showing the incorporation of this compound.

Caption: A typical experimental workflow for stable isotope labeling with this compound.

References

- 1. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Incorporation of D-Mannose-d7 into Glycans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology and scientific principles underlying the use of deuterium-labeled D-mannose (D-mannose-d7) as a stable isotope tracer for studying glycan biosynthesis and dynamics. This powerful technique enables precise quantification of mannose incorporation into glycoproteins, offering valuable insights into metabolic flux, glycan turnover, and the impact of various stimuli on glycosylation pathways.

Introduction to Metabolic Labeling with this compound

D-mannose is a C-2 epimer of glucose and a fundamental building block of various glycan structures, including the high-mannose, hybrid, and complex N-glycans, as well as O-linked glycans and GPI anchors.[1] Metabolic labeling with stable isotope-labeled precursors is a powerful strategy to trace the fate of these molecules in cellular systems. This compound, a stable isotope-labeled version of D-mannose, serves as an excellent tracer for several reasons:

-

Non-radioactive: It is a safe alternative to radioactive tracers like [³H]-mannose.

-

High Resolution: The mass shift of +7 Da per incorporated mannose-d7 residue is readily detectable by mass spectrometry, allowing for clear differentiation from unlabeled glycans.

-

Metabolic Integration: this compound is taken up by cells and processed through the endogenous glycosylation machinery, providing a true representation of glycan biosynthesis.

This guide will detail the metabolic pathways of D-mannose, provide quantitative data on its incorporation (using data from other mannose isotopes as a proxy due to the limited availability of this compound specific studies), present a comprehensive experimental protocol for its use, and offer visualizations of the key processes involved.

Metabolic Pathway of D-Mannose Incorporation

Exogenous D-mannose is transported into the cell and enters the glycosylation pathway through a series of enzymatic reactions. The diagram below illustrates the key steps involved in the conversion of D-mannose into activated sugar nucleotides that are subsequently incorporated into growing glycan chains.

Quantitative Data on Mannose Incorporation

| Cell Line | Exogenous Mannose Concentration (µM) | Contribution of Exogenous Mannose to N-Glycan Mannose (%) | Reference |

| Human Fibroblasts | 50 | 25 - 30 | [2] |

| MPI-deficient Fibroblasts | 50 | ~80 | [2] |

| Various Cell Lines | 50 - 200 | 10 - 45 | [2] |

Note: The contribution of exogenous mannose to the total cellular mannose pool for glycosylation is highly dependent on the cell type, the activity of enzymes such as Mannose Phosphate Isomerase (MPI), and the concentration of glucose in the culture medium, as glucose can be converted to mannose intracellularly.

Experimental Protocols

This section provides a detailed protocol for the metabolic labeling of mammalian cells with this compound, followed by the extraction, processing, and analysis of N-glycans by mass spectrometry.

Metabolic Labeling of Mammalian Cells

-

Cell Culture: Culture mammalian cells of interest to approximately 70-80% confluency in a standard growth medium.

-

Labeling Medium Preparation: Prepare a fresh growth medium supplemented with this compound. The final concentration of this compound may need to be optimized, but a starting concentration of 50-100 µM is recommended. For studies investigating metabolic flux, it is crucial to use a glucose-free medium supplemented with a known concentration of glucose and this compound.

-

Metabolic Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time for the specific cell line and experimental goals.

-

Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the cell pellet at -80°C until further processing.

N-Glycan Release and Purification

-

Protein Extraction and Denaturation: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors. Denature the proteins by heating or using denaturing agents like SDS.

-

Enzymatic Release of N-Glycans: Treat the denatured protein lysate with PNGase F, an enzyme that cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycoproteins. Follow the manufacturer's protocol for optimal digestion conditions.

-

Purification of Released N-Glycans: The released N-glycans can be purified using various methods, including solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges.

Mass Spectrometry Analysis

-

Sample Preparation: The purified N-glycans can be analyzed directly or after derivatization (e.g., permethylation or fluorescent labeling) to enhance ionization efficiency and aid in structural analysis.

-

LC-MS/MS Analysis: Separate the N-glycans using a suitable liquid chromatography method, such as HILIC or porous graphitic carbon (PGC) chromatography, coupled to a high-resolution mass spectrometer.

-

Data Acquisition: Acquire mass spectra in both full scan (MS1) and fragmentation (MS/MS) modes. In the MS1 scan, the incorporation of this compound will be evident by the appearance of glycan species with mass shifts in multiples of +7 Da.

-

Data Analysis: Process the raw mass spectrometry data using specialized glycomics software to identify the glycan structures and quantify the relative abundance of labeled and unlabeled species. The extent of this compound incorporation can be calculated by comparing the peak areas of the isotopic envelopes of the labeled and unlabeled glycans.

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a typical this compound metabolic labeling experiment.

Conclusion

Metabolic labeling with this compound is a robust and insightful technique for the quantitative analysis of glycan biosynthesis and metabolism. By providing a detailed protocol and a conceptual framework for data interpretation, this guide aims to equip researchers with the necessary knowledge to successfully implement this method in their studies. The ability to precisely track the incorporation of mannose into glycoproteins opens up new avenues for understanding the roles of glycosylation in health and disease and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of D-Mannose in Human Plasma by LC-MS/MS using a Stable Isotope Dilution Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research due to its emerging roles in various physiological and pathological processes. Accurate and robust quantification of D-mannose in biological matrices is crucial for understanding its metabolism and its potential as a biomarker. This application note describes a detailed protocol for the quantification of D-mannose in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, D-mannose-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound is spiked into the plasma sample as an internal standard (IS). Following protein precipitation, the sample is analyzed by LC-MS/MS. D-mannose and this compound are separated from other plasma components and isomers by liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of D-mannose to that of this compound is used to calculate the concentration of D-mannose in the sample against a calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, based on validation data from similar published protocols.[1][2]

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| D-Mannose | 0.5 - 100 | 0.5 | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |

| Low | 1.5 | 98.7 | 4.2 | 99.1 | 5.5 |

| Medium | 15 | 101.2 | 2.8 | 100.5 | 3.9 |

| High | 75 | 99.5 | 3.1 | 101.0 | 4.3 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 95.2 | 98.5 |

| High | 75 | 97.8 | 99.1 |

Experimental Protocol

Materials and Reagents

-

D-Mannose (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced ethically)

Equipment

-

Liquid Chromatograph (HPLC or UPLC system)

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-mannose and this compound in ultrapure water to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the D-mannose stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 µg/mL) by spiking the D-mannose working standards into a pool of blank human plasma.

-

Sample Preparation

Caption: Sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

-

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0.0 min: 90% B

-

5.0 min: 40% B

-

5.1 min: 90% B

-

7.0 min: 90% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| D-Mannose | 179.1 | 89.1 | 0.05 | 30 | 15 |

| This compound | 186.2 | 92.1 | 0.05 | 30 | 15 |

Note: The optimal product ion and collision energy for this compound may require empirical determination on the specific mass spectrometer being used. The transition provided is a predicted stable fragment.

Data Analysis

-

Integrate the peak areas for both D-mannose and this compound MRM transitions.

-

Calculate the peak area ratio (D-mannose / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of D-mannose in the plasma samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow of the Quantification Process

Caption: Overall quantification workflow.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the accurate quantification of D-mannose in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results suitable for clinical research and drug development applications. The detailed experimental procedure and performance characteristics should enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for Metabolic Labeling of Cells with D-Mannose-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics and glycomics, enabling the detailed study of cellular processes and biomarker discovery. D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in the biosynthesis of glycoproteins and glycolipids.[1] The incorporation of a stable isotope-labeled version, D-mannose-d7, into these biomolecules allows for their tracking and quantification using mass spectrometry. This technique provides a powerful tool to investigate the dynamics of glycosylation, a post-translational modification crucial in cell signaling, adhesion, and disease pathogenesis.[2]

These application notes provide a detailed protocol for culturing mammalian cells with this compound for the purpose of metabolic labeling of glycoproteins. The subsequent analysis by mass spectrometry can reveal changes in glycosylation patterns in response to various stimuli, disease states, or drug treatments. The use of deuterated mannose probes has been established as a method to study its metabolism and incorporation into glycans.[3]

Data Presentation

For successful metabolic labeling, optimizing the concentration of the isotopic label and the incubation time is critical. These parameters can vary significantly between cell lines and experimental goals. Below is a summary of typical starting concentrations and labeling times for metabolic labeling with stable isotope-labeled sugars, which can be used as a guideline for optimizing this compound labeling.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 10 µM - 1 mM | Start with a concentration in the low micromolar range and titrate up. Higher concentrations may be necessary for complete labeling but can also affect cell physiology.[4][5] |

| Incubation Time | 24 - 72 hours | The duration should be sufficient to allow for significant incorporation into newly synthesized glycoproteins. This is often equivalent to at least two cell doubling times.[6][7] |

| Cell Density | 50-70% confluency | Labeling should be initiated when cells are in the logarithmic growth phase to ensure active metabolism and protein synthesis. |

Experimental Protocols

This section details the protocol for culturing cells with this compound, harvesting the cells, and preparing the protein lysate for subsequent mass spectrometry analysis.

Materials and Reagents

-

This compound (isotopic purity >98%)

-

Appropriate mammalian cell line (e.g., HEK293, HeLa, CHO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous mannose

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Microcentrifuge tubes

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

-

Cell Seeding: Seed the desired mammalian cells in culture plates or flasks and grow them in complete culture medium until they reach 50-70% confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of this compound. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM) to determine the optimal concentration for your cell line and experimental goals.

-

Initiation of Labeling: Aspirate the standard culture medium from the cells and wash them once with sterile PBS. Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells in the labeling medium for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time should be optimized to achieve sufficient incorporation of the label.

-

Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, add an appropriate volume of trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Alternatively, cells can be scraped in ice-cold PBS and pelleted.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

-

-

Protein Quantification:

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay or a similar method.

-

-

Sample Storage: Store the protein lysate at -80°C until further processing for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Labeled Glycoproteins

-

Protein Denaturation, Reduction, and Alkylation:

-

Take a known amount of protein lysate (e.g., 100 µg).

-

Add a denaturing agent (e.g., urea to a final concentration of 8 M).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 2 M.

-

Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Glycopeptide Enrichment (Optional but Recommended):

-

To specifically analyze glycoproteins, enrich the sample for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides (or enriched glycopeptides) in a suitable solvent for mass spectrometry.

-

Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The mass shift corresponding to the incorporation of this compound will be used for identification and quantification.

-

Visualizations

Caption: Experimental workflow for metabolic labeling with this compound.

References

- 1. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-mannose-d7 Analysis in Plasma

Topic: Sample Preparation Techniques for D-mannose-d7 Analysis in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of D-mannose in plasma is of growing interest in various research fields, including the study of congenital disorders of glycosylation, diabetes, and as a potential biomarker for certain types of cancer.[1][2][3] Furthermore, deuterated analogs such as this compound are commonly employed as internal standards in mass spectrometry-based quantitative assays to ensure high accuracy and precision. Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from the plasma matrix, thereby reducing matrix effects and improving the reliability of the analytical results.

This document provides detailed application notes and protocols for the most common sample preparation techniques for the analysis of this compound in plasma: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample processing and instrumental analysis.[1]

General Considerations for Sample Handling

-

Sample Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). To prevent glycolysis, which can alter monosaccharide levels, the use of a glycolysis inhibitor like sodium fluoride (NaF) is recommended.[3]

-

Plasma Separation: Plasma should be separated from whole blood by centrifugation as soon as possible after collection.

-

Sample Storage: Plasma samples should be stored frozen, preferably at -80°C, until analysis to ensure the stability of the analytes.

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is the most straightforward and widely used method for plasma sample preparation for D-mannose analysis. It involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate plasma proteins.

a) Acetonitrile Precipitation

Acetonitrile is a common choice for protein precipitation as it efficiently removes proteins while keeping small polar molecules like D-mannose in the supernatant.

Experimental Protocol:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 300 µL of cold acetonitrile.

-

Add 100 µL of the plasma sample to the acetonitrile.

-

Add the appropriate amount of this compound internal standard solution.

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

b) Methanol Precipitation

Methanol is another effective solvent for protein precipitation.

Experimental Protocol:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 400 µL of cold methanol to 100 µL of the plasma sample.

-

Add the this compound internal standard solution.

-

Vortex the mixture for 30-60 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10-15 minutes at 4°C.

-

Transfer the supernatant for analysis.

c) Perchloric Acid (PCA) Precipitation

Perchloric acid is a strong acid that effectively precipitates proteins.

Experimental Protocol:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, mix equal volumes of plasma and a cold 0.6 mol/L perchloric acid solution (e.g., 100 µL of plasma with 100 µL of PCA solution).[3]

-

Add the this compound internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 8000 x g for 10 minutes at 4°C.[3]

-

Collect the deproteinized supernatant for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction can provide a cleaner sample extract compared to protein precipitation by selectively retaining the analyte of interest or the interfering matrix components on a solid sorbent. For a polar compound like D-mannose, a graphitized carbon or a mixed-mode cation exchange sorbent can be effective.

Experimental Protocol (General - using a graphitized carbon cartridge):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., water or a weak aqueous buffer).

-

Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge. The pre-treatment may also include protein precipitation as a preliminary step for very complex matrices.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences like salts.

-

Elution: Elute the D-mannose and this compound with a stronger solvent, such as a mixture of acetonitrile and water with a small amount of a modifying agent if necessary.

-

The eluate is then typically evaporated and reconstituted before LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. Due to the high polarity of D-mannose, a polar organic solvent is required. A salting-out assisted LLE (SALLE) can be an effective approach.

Experimental Protocol (General - Salting-Out Assisted LLE):

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add the this compound internal standard solution.

-

Add a salting-out agent (e.g., ammonium sulfate or sodium chloride) to the plasma to increase the ionic strength of the aqueous phase.

-

Add a polar organic solvent such as acetonitrile or acetone.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge to facilitate phase separation.

-

Collect the organic upper layer containing the D-mannose and this compound.

-

The organic extract can then be evaporated and reconstituted for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of D-mannose in plasma using a protein precipitation method with a stable isotope-labeled internal standard.[1] It is important to note that specific results will vary depending on the exact protocol, instrumentation, and laboratory conditions.

Table 1: Extraction Recovery

| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |

| D-mannose | Low QC (2.5 µg/mL) | 104.13 | < 5% |

| D-mannose | Medium QC (10 µg/mL) | 105.53 | < 5% |

| D-mannose | High QC (40 µg/mL) | 104.84 | < 5% |

Table 2: Matrix Effect

| Analyte | Concentration Level | Matrix Factor (%) | RSD (%) |